

An In-depth Technical Guide to Hept-3-yn-1-ol

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Compound of Interest

Compound Name: 3-Heptyn-1-ol

Cat. No.: B078798

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-3-yn-1-ol, with the IUPAC name hept-3-yn-1-ol, is a valuable bifunctional molecule containing both a hydroxyl group and an internal alkyne. This unique structural arrangement makes it a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Its utility lies in the distinct reactivity of the alcohol and the carbon-carbon triple bond, allowing for sequential and selective chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of hept-3-yn-1-ol, detailed spectroscopic information, a representative synthetic protocol, and its application in the development of bioactive compounds.

Chemical and Physical Properties

Hept-3-yn-1-ol is a combustible liquid that is colorless to light yellow in appearance. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

Property	Value
IUPAC Name	hept-3-yn-1-ol
Synonyms	3-Heptyn-1-ol, 3-Heptino-1-ol
CAS Number	14916-79-1
Molecular Formula	C ₇ H ₁₂ O
Molecular Weight	112.17 g/mol [1]
Boiling Point	80-82 °C at 15 mmHg
Density	0.882 - 0.920 g/mL
Refractive Index (n ₂₀ /D)	1.456
pKa (Predicted)	14.33 ± 0.10
Solubility	Slightly soluble in water

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of hept-3-yn-1-ol.

¹H NMR Spectroscopy

The ¹H NMR spectrum of hept-3-yn-1-ol in CDCl₃ exhibits characteristic signals corresponding to the different proton environments in the molecule.

Assignment	Chemical Shift (ppm)
A	3.674
B	2.43
C	2.12
D	2.04
E	1.51
F	0.98

Data sourced from ChemicalBook.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The approximate chemical shifts for the carbon atoms in hept-3-yn-1-ol are as follows:

- C1 (~60 ppm): Carbon bearing the hydroxyl group.
- C2 (~23 ppm): Methylene carbon adjacent to the alcohol.
- C3 & C4 (~80 ppm): Alkynyl carbons.
- C5 (~21 ppm): Methylene carbon adjacent to the alkyne.
- C6 (~22 ppm): Methylene carbon.
- C7 (~13 ppm): Terminal methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of hept-3-yn-1-ol displays characteristic absorption bands that confirm the presence of its functional groups.[1] Key peaks include:

- ~3300 cm⁻¹ (broad): O-H stretching vibration of the alcohol.
- ~2960-2870 cm⁻¹: C-H stretching vibrations of the alkyl chain.

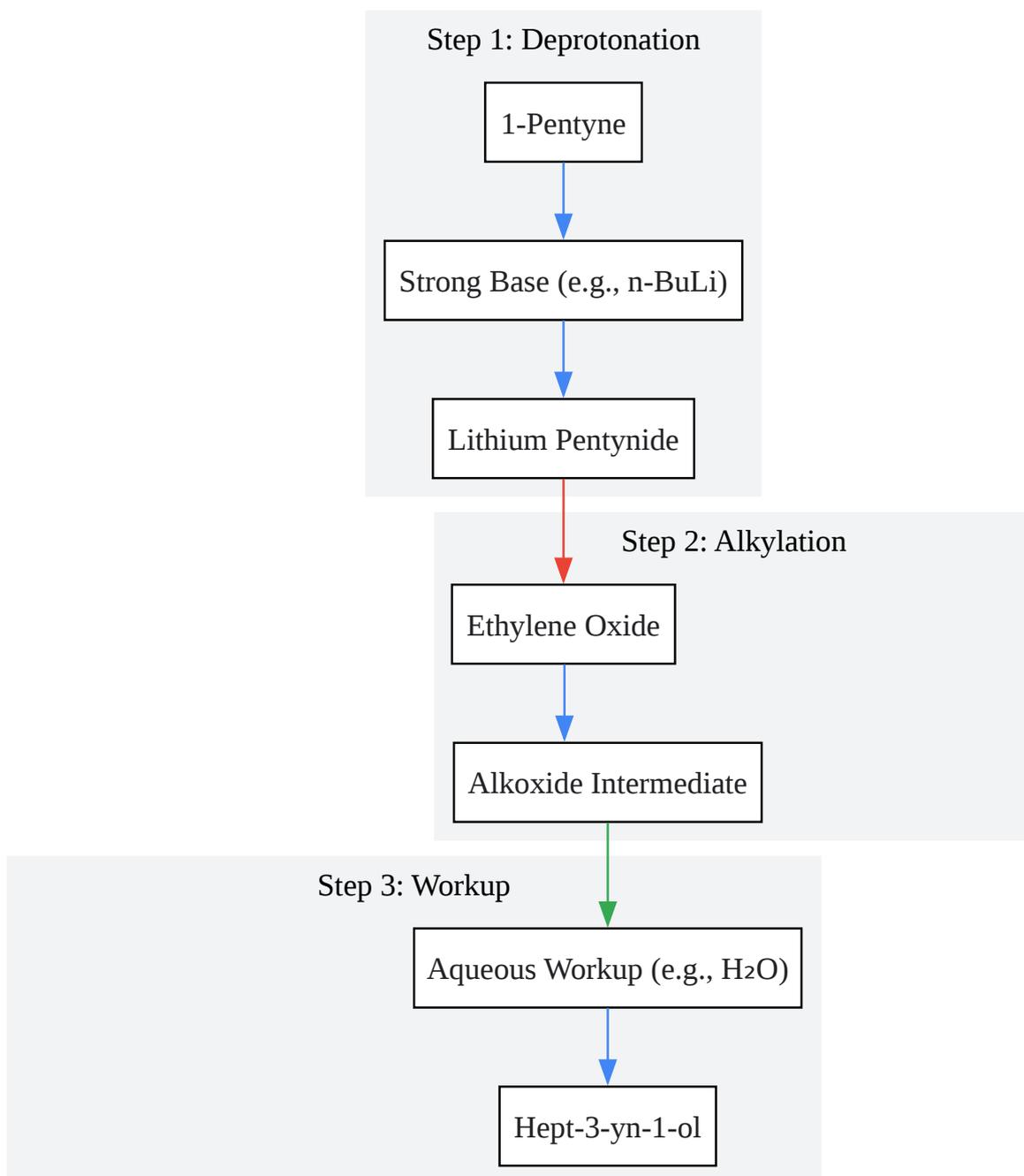
- $\sim 2230\text{ cm}^{-1}$ (weak): $\text{C}\equiv\text{C}$ stretching vibration of the internal alkyne.
- $\sim 1050\text{ cm}^{-1}$: C-O stretching vibration of the primary alcohol.

Synthesis and Reactions

Hept-3-yn-1-ol can be synthesized through various established methods in organic chemistry. A common approach involves the alkylation of a smaller terminal alkyne.

Illustrative Synthetic Workflow

Below is a generalized workflow for the synthesis of an acetylenic alcohol like hept-3-yn-1-ol.



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Caption: Generalized synthesis of hept-3-yn-1-ol.

Experimental Protocol: Synthesis of Hept-3-yn-1-ol

This protocol is a representative example and may require optimization.

Materials:

- 1-Pentyne
- n-Butyllithium (n-BuLi) in hexanes
- Ethylene oxide
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- A solution of 1-pentyne in anhydrous THF is cooled to -78 °C in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
- An equimolar amount of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes to ensure complete formation of the lithium pentynide.
- Ethylene oxide is then carefully introduced into the reaction mixture. The reaction is allowed to proceed at -78 °C for 1 hour and then slowly warmed to room temperature.
- The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
- The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield pure hept-3-yn-1-ol.

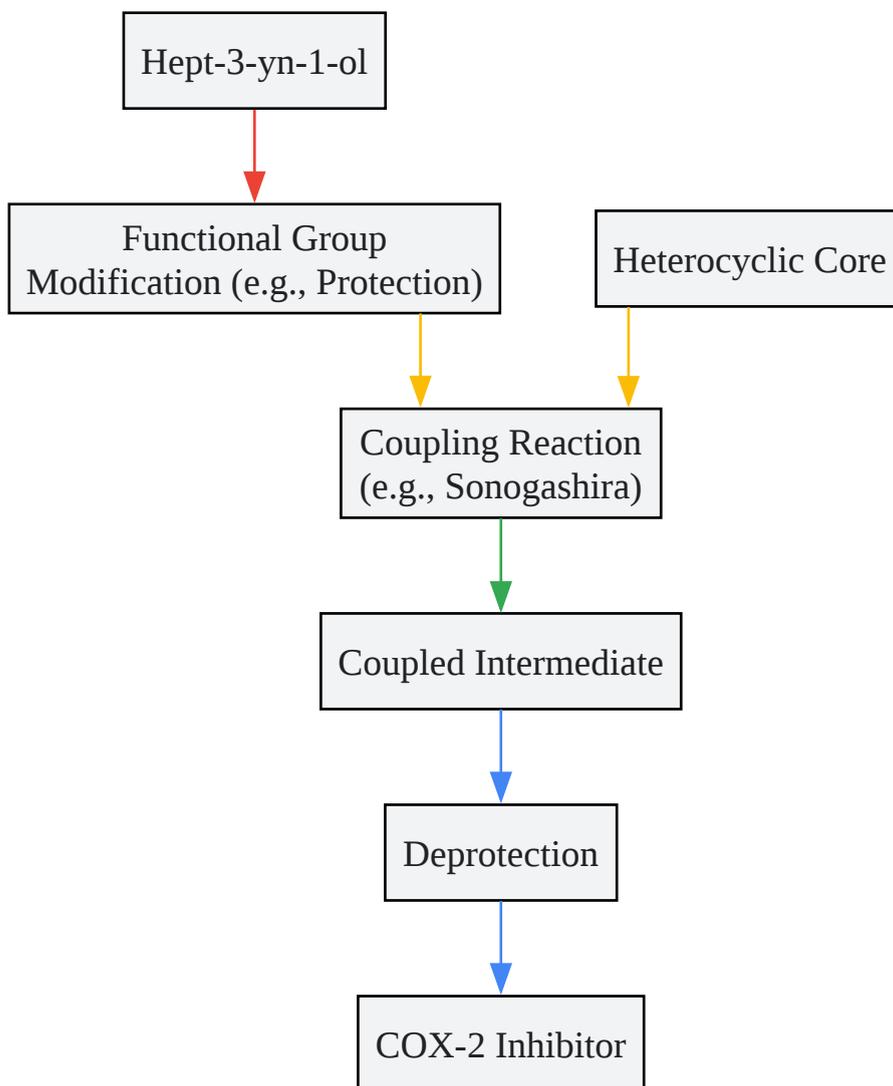
Applications in Drug Development

The structural motifs present in hept-3-yn-1-ol make it a valuable building block in the synthesis of pharmaceutically active compounds. For instance, it has been utilized in the preparation of selective cyclooxygenase-2 (COX-2) inactivators, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).

Role in the Synthesis of COX-2 Inhibitors

The synthesis of certain COX-2 inhibitors involves the incorporation of a side chain that can be derived from hept-3-yn-1-ol. The alkyne functionality can participate in various coupling reactions, such as the Sonogashira coupling, to append the side chain to a core heterocyclic scaffold. The hydroxyl group can be further functionalized or may serve to modulate the pharmacokinetic properties of the final molecule.

The general synthetic logic is depicted in the diagram below.



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References

- 1. 3-Heptyn-1-ol [webbook.nist.gov]
- 2. 3-HEPTYN-1-OL(14916-79-1) 1H NMR spectrum [chemicalbook.com]

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